

Azido-PEG7-alcohol: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Azido-PEG7-alcohol	
Cat. No.:	B605879	Get Quote

CAS Number: 1274892-60-2

This technical guide provides an in-depth overview of **Azido-PEG7-alcohol**, a heterobifunctional linker critical in the fields of bioconjugation, drug discovery, and proteomics. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's properties, key applications in "click chemistry," and its role in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

Azido-PEG7-alcohol is a polyethylene glycol (PEG) derivative characterized by a terminal azide group and a hydroxyl group, separated by a seven-unit PEG spacer. This structure imparts valuable properties for bioconjugation. The hydrophilic PEG chain enhances solubility in aqueous solutions, reduces steric hindrance, and can improve the pharmacokinetic profile of the resulting conjugates.[1][2]



Property	Value	Reference(s)
CAS Number	1274892-60-2	[3][4][5]
Molecular Formula	C14H29N3O7	
Molecular Weight	351.4 g/mol	_
Purity	Typically >95%	_
Solubility	Water, DMSO, DCM, DMF	_
Storage	-20°C for long-term storage	_

Core Applications in Bioconjugation: Click Chemistry

Azido-PEG7-alcohol is a key reagent in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. The terminal azide group of **Azido-PEG7-alcohol** can readily participate in two major types of click reactions:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) source.
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction
 where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO) or
 bicyclo[6.1.0]nonyne (BCN). The absence of a cytotoxic copper catalyst makes SPAAC
 particularly suitable for applications in living systems.

Experimental Protocols

Below are generalized protocols for CuAAC and SPAAC reactions. Researchers should optimize the specific conditions for their particular molecules of interest.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-modified molecule to **Azido-PEG7-alcohol**.



Materials:

- Azido-PEG7-alcohol
- Alkyne-modified molecule of interest
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Azido-PEG7-alcohol in anhydrous DMSO.
 - Prepare a 10 mM stock solution of the alkyne-modified molecule in a compatible solvent.
 - Prepare a 100 mM stock solution of CuSO₄ in water.
 - Prepare a 200 mM stock solution of the ligand in water.
 - Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
- Reaction Setup:
 - In a reaction vessel, combine the alkyne-modified molecule and Azido-PEG7-alcohol in the desired molar ratio (a 1.5 to 5-fold molar excess of the PEG linker is a common starting point).
 - In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used.



- Add the copper/ligand complex to the reaction mixture. The final copper concentration typically ranges from 50-250 μM.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

Incubation:

 Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.

Purification:

 Upon completion, the conjugate can be purified using standard techniques such as sizeexclusion chromatography (SEC), dialysis, or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for conjugating a strained alkyne (e.g., DBCO)-modified molecule with **Azido-PEG7-alcohol**.

Materials:

Azido-PEG7-alcohol

- Strained alkyne-modified molecule of interest
- Reaction Buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO or DMF

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of Azido-PEG7-alcohol in anhydrous DMSO.
 - Prepare a 10 mM stock solution of the strained alkyne-modified molecule in a compatible solvent.



· Reaction Setup:

- In a suitable reaction vessel, add the strained alkyne-modified molecule dissolved in the reaction buffer.
- Add the Azido-PEG7-alcohol stock solution. A 2-4 fold molar excess of the azidecontaining linker over the alkyne-modified molecule is a recommended starting point.
- Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (ideally below 5% v/v) to maintain the stability of biomolecules.

Incubation:

Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.
 Reaction times may vary depending on the specific reactants.

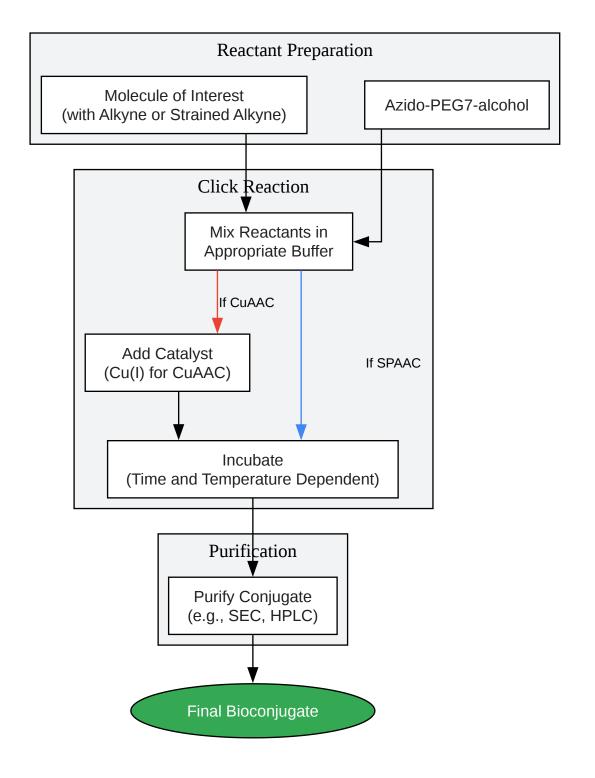
Purification:

 Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted starting materials.

Parameter	CuAAC	SPAAC	Reference(s)
Catalyst	Copper(I)	None	_
Reactants	Azide + Terminal Alkyne	Azide + Strained Alkyne (e.g., DBCO)	
Typical Molar Excess	1.5-5x of one reactant	2-4x of one reactant	_
Temperature	Room Temperature	4°C to Room Temperature	
Reaction Time	1-4 hours	2-24 hours	-

Click Chemistry Workflow





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Caption: A generalized workflow for bioconjugation using **Azido-PEG7-alcohol** via click chemistry.



Application in Targeted Protein Degradation: PROTACs

Azido-PEG7-alcohol is extensively used as a component of the linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to induce the degradation of the target protein.

The PEG linker, synthesized using reagents like **Azido-PEG7-alcohol**, plays a crucial role in the efficacy of the PROTAC. Its length and flexibility are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.

The PROTAC-Mediated Ubiquitin-Proteasome Pathway

Caption: The signaling pathway of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

In summary, **Azido-PEG7-alcohol** is a versatile and valuable tool for researchers in drug development and chemical biology. Its well-defined structure and reactivity in click chemistry enable the precise construction of complex bioconjugates and innovative therapeutic modalities like PROTACs.

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